N-{3-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
Description
N-(3-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a dichlorophenyl group, and a furan ring
Properties
Molecular Formula |
C22H19Cl2N3O2 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[3-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O2/c23-16-10-9-15(13-17(16)24)14-27-19-6-2-1-5-18(19)26-21(27)8-3-11-25-22(28)20-7-4-12-29-20/h1-2,4-7,9-10,12-13H,3,8,11,14H2,(H,25,28) |
InChI Key |
WXQJNNDPNNKWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-furoic acid.
Coupling Reactions: The final step involves coupling the benzodiazole core with the furan ring through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy, such as cancer and neurological disorders.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study the interactions of benzodiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The dichlorophenyl group can enhance the binding affinity through additional hydrophobic interactions, while the furan ring can contribute to the overall stability of the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
N-(3-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in N-(3-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
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